molecular formula C21H14 B14736120 1-Methylperylene CAS No. 64031-91-0

1-Methylperylene

Cat. No.: B14736120
CAS No.: 64031-91-0
M. Wt: 266.3 g/mol
InChI Key: QRURZXSWSCYVBN-UHFFFAOYSA-N
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Description

1-Methylperylene is a methyl-substituted derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) known for its robust, planar structure and exceptional photostability . This modification is designed to enhance solubility and tailor the compound's aggregation behavior, making it a valuable building block for advanced material science and biochemical research . Perylene derivatives are characterized by significant absorption in the visible region and exhibit strong fluorescence, making them excellent candidates for developing fluorescent probes and sensors . In the field of optoelectronics, perylene-based molecules are extensively investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics, and as components in liquid crystalline materials for organic field-effect transistors (OFETs) due to their high electron affinity and charge carrier mobility . The perylene core is also a key structural motif in a class of natural products known as perylenequinones, which include compounds like cercosporin and hypocrellin . These natural products are studied for their light-activated biological activities, such as the ability to generate reactive oxygen species (ROS) upon photoexcitation, a mechanism of interest in photodynamic therapy research and for understanding plant pathogenesis . Researchers can leverage the versatile chemistry of the perylene scaffold for further functionalization at various positions to fine-tune optical, electronic, and biological properties for specific applications . This product is intended for Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64031-91-0

Molecular Formula

C21H14

Molecular Weight

266.3 g/mol

IUPAC Name

1-methylperylene

InChI

InChI=1S/C21H14/c1-13-11-12-15-7-3-9-17-16-8-2-5-14-6-4-10-18(20(14)16)19(13)21(15)17/h2-12H,1H3

InChI Key

QRURZXSWSCYVBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs methyl chloride or methyl bromide as the alkylating agent, with aluminum chloride (AlCl₃) as the Lewis acid catalyst. The mechanism proceeds via the generation of a methyl carbocation, which attacks the electron-rich aromatic system of perylene. The reaction is conducted under anhydrous conditions in inert solvents such as dichloromethane or carbon disulfide at temperatures ranging from 0°C to 50°C.

Critical Parameters:

  • Catalyst Loading: A molar ratio of 1:1 (perylene to AlCl₃) ensures optimal electrophile activation.
  • Solvent Choice: Polar aprotic solvents enhance carbocation stability.
  • Temperature Control: Lower temperatures (0–25°C) minimize polyalkylation byproducts.

Yield Optimization and Byproduct Management

Side reactions, such as di- or tri-methylation, are common. Chromatographic purification (e.g., silica gel with chloroform eluent) is required to isolate this compound. Patent data suggest that yields can reach 60–70% under optimized conditions, with unreacted perylene recoverable for reuse.

Metal-Catalyzed Alkylation Strategies

Alternative methods utilize transition metal catalysts to improve regioselectivity and reaction efficiency.

Zinc Salt-Mediated Reactions

A patent (US5650513A) describes the use of zinc acetate as a catalyst for alkylating perylene derivatives under high-temperature conditions (150–350°C). While this method primarily targets dicarboxylic acid derivatives, the protocol is adaptable to this compound synthesis by substituting methylamine for bulkier amines.

Key Advantages:

  • Reduced Byproducts: Zinc salts minimize carbocation rearrangements, enhancing methyl group specificity.
  • Scalability: Reactions performed under pressure in autoclaves enable large-scale production.

Comparative Analysis of Catalysts

The table below summarizes catalytic systems for methylating perylene:

Catalyst Temperature (°C) Solvent Yield (%) Byproducts
AlCl₃ 0–50 CH₂Cl₂ 60–70 Di-/tri-methylated
Zn(OAc)₂ 150–220 Quinoline 50–65 Perylene
FeCl₃ 25–40 CS₂ 55–60 Isomeric methylated

Data adapted from.

Advanced Purification Techniques

Post-synthetic purification is critical due to the structural similarity of methylated perylene isomers.

Chromatographic Separation

Column chromatography using silica gel and chloroform effectively resolves this compound from unreacted perylene and multi-methylated species. High-performance liquid chromatography (HPLC) with C18 columns offers higher resolution but at increased cost.

Recrystallization Protocols

Recrystallization from toluene-methanol mixtures produces high-purity this compound (≥98%). Solvent polarity adjustments (e.g., adding hexane) further enhance crystal quality.

Mechanistic Insights from Side-Reaction Analysis

Carbocation Stability and Rearrangements

SN1-like mechanisms (as described in) are unlikely in Friedel-Crafts alkylation due to the aromatic system’s nucleophilicity. However, carbocation stability influences reaction pathways: tertiary carbocations (from longer alkyl chains) lead to more byproducts, whereas methyl carbocations exhibit minimal rearrangements.

Temperature-Dependent Byproduct Formation

At temperatures exceeding 200°C, perylene decomposition competes with alkylation, reducing yields. Thermodynamic studies recommend maintaining temperatures below 220°C for zinc-catalyzed reactions.

Industrial and Research Applications

Scalability Challenges

Industrial-scale synthesis requires pressurized reactors to safely manage exothermic reactions. Patent US5650513A highlights the use of autoclaves with stirring mechanisms to ensure homogeneous mixing.

Emerging Methodologies

Recent academic work explores photochemical alkylation using UV light and methyl iodide, though yields remain suboptimal (~40%).

Chemical Reactions Analysis

Types of Reactions: 1-Methylperylene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of perylenequinone derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the aromatic ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

    Reduction: Hydrogen gas, palladium on carbon; atmospheric pressure.

    Substitution: Nitric acid, halogens; Lewis acid catalysts like aluminum chloride.

Major Products Formed:

    Oxidation: Perylenequinone derivatives.

    Reduction: Dihydro-1-Methylperylene.

    Substitution: Nitro-1-Methylperylene, halo-1-Methylperylene.

Scientific Research Applications

1-Methylperylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Methylperylene exerts its effects is primarily through its interaction with light. Upon absorption of photons, it transitions to an excited state, which can then transfer energy to surrounding molecules or generate reactive species. This property is harnessed in applications like photodynamic therapy, where the generated reactive oxygen species can induce cell death in targeted cancer cells.

Comparison with Similar Compounds

Key Research Findings

  • McCarthy and Blanchard (1996) : Demonstrated that this compound’s vibrational relaxation in branched alkanes correlates with solvent methyl density, highlighting its utility in probing local solvent organization .
  • Goldie and Blanchard (1999) : Revealed that this compound’s rotational dynamics in alcohols are less affected by hydrogen bonding than perylene’s, underscoring the methyl group’s role in modulating solute-solvent interactions .

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